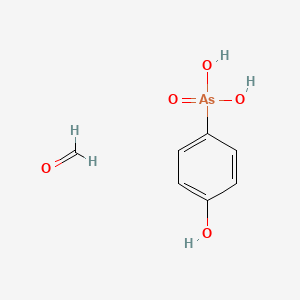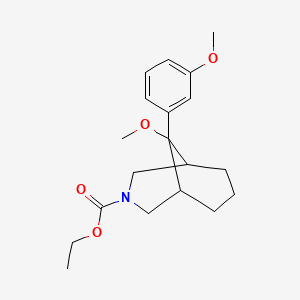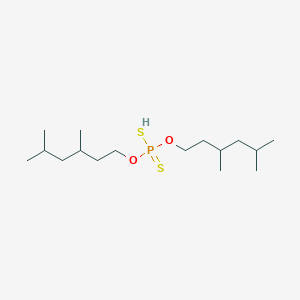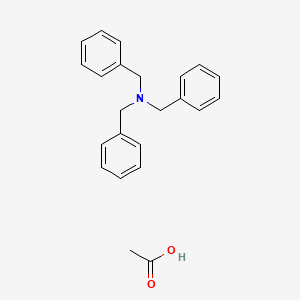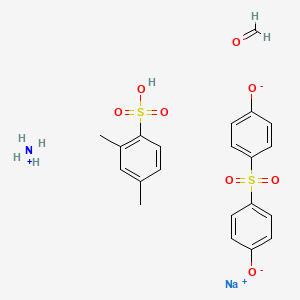
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate is a complex chemical compound with the molecular formula C21H24NNaO8S2 and a molecular weight of 505.537 g/mol . This compound is known for its unique structure, which includes components such as 2,4-dimethylbenzenesulfonic acid, formaldehyde, and 4-(4-oxidophenyl)sulfonylphenolate. It is used in various industrial and scientific applications due to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate involves several steps. The primary components, 2,4-dimethylbenzenesulfonic acid and formaldehyde, undergo a series of reactions to form the final compound. The reaction conditions typically include controlled temperatures and the presence of catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the careful mixing of reactants, maintaining specific temperatures, and using industrial-grade catalysts to accelerate the reactions .
Chemical Reactions Analysis
Types of Reactions
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation reactions may produce sulfonic acid derivatives, while reduction reactions may yield alcohol derivatives .
Scientific Research Applications
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biological assays and experiments to study its effects on biological systems.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, altering their structure and function. This interaction can lead to various biochemical and physiological changes, depending on the specific application .
Comparison with Similar Compounds
Similar Compounds
Disodium 4-formyl-1,3-benzenedisulfonate: Similar in structure but differs in the presence of formyl groups.
Sodium 4-formylbenzenesulfonate: Contains a formyl group and a sulfonate group, similar to the target compound.
Mordant Red 21: A dye with a similar sulfonate structure but used primarily in textile applications.
Uniqueness
Azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate is unique due to its specific combination of components, which confer distinct chemical properties and applications.
Properties
CAS No. |
68516-87-0 |
|---|---|
Molecular Formula |
C21H24NNaO8S2 |
Molecular Weight |
505.5 g/mol |
IUPAC Name |
azanium;sodium;2,4-dimethylbenzenesulfonic acid;formaldehyde;4-(4-oxidophenyl)sulfonylphenolate |
InChI |
InChI=1S/C12H10O4S.C8H10O3S.CH2O.H3N.Na/c13-9-1-5-11(6-2-9)17(15,16)12-7-3-10(14)4-8-12;1-6-3-4-8(7(2)5-6)12(9,10)11;1-2;;/h1-8,13-14H;3-5H,1-2H3,(H,9,10,11);1H2;1H3;/q;;;;+1/p-1 |
InChI Key |
KRPDJBGZFNMNKY-UHFFFAOYSA-M |
Canonical SMILES |
CC1=CC(=C(C=C1)S(=O)(=O)O)C.C=O.C1=CC(=CC=C1[O-])S(=O)(=O)C2=CC=C(C=C2)[O-].[NH4+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


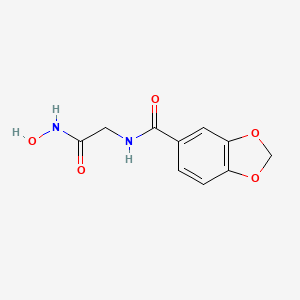
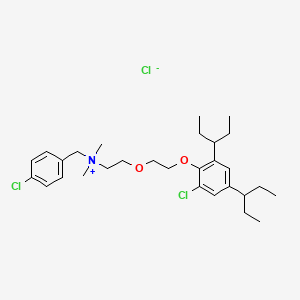
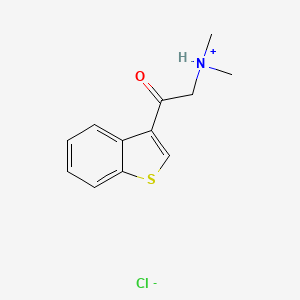
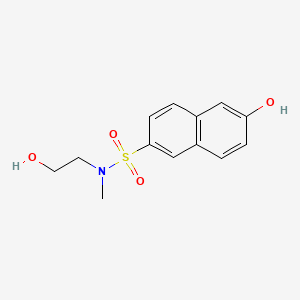

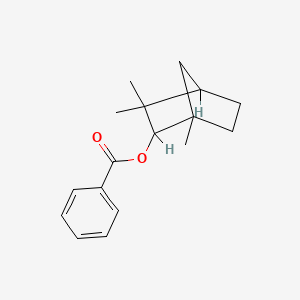
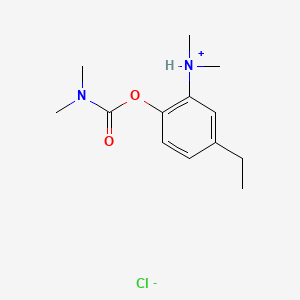
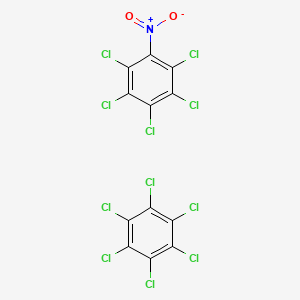
![Trimethyl-[(prop-2-enoylamino)methyl]azanium;chloride](/img/structure/B13765732.png)
